molecular formula C16H19N B1209872 alpha-Benzyl-N-methylphenethylamine CAS No. 53660-20-1

alpha-Benzyl-N-methylphenethylamine

Cat. No. B1209872
CAS RN: 53660-20-1
M. Wt: 225.33 g/mol
InChI Key: HHBBJSPPGKHKHX-UHFFFAOYSA-N
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Description

BNMPA is an impurity of illicit methamphetamine synthesis . It has a molecular weight of 211.3022 . The chemical structure of BNMPA is available in 2D and 3D formats .


Synthesis Analysis

BNMPA and three of its anticipated metabolites: N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol have been synthesized .


Molecular Structure Analysis

The molecular structure of BNMPA and its derivatives were confirmed using GC-MS and nuclear magnetic resonance . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

BNMPA and its metabolites were analyzed using a GC-MS method. This involved liquid-liquid extraction and derivatization with heptafluorobutyric anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of BNMPA and its metabolites were analyzed using GC-MS. The limit of detection of BNMPA and its metabolites was 2.5 ng/mL; the limit of quantitation (LOQ) of the four compounds was 25 ng/mL .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Hydroamination of Alkynes : alpha-aminodiphenylmethane, a commercially available compound related to alpha-Benzyl-N-methylphenethylamine, has been used in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process forms imines, which can be transformed into primary amines via catalytic hydrogenation (Haak, Siebeneicher, & Doye, 2000).

  • Palladium-Catalyzed Arylation : In a related field, palladium catalysis has been used for the benzylic arylation of N-benzylxanthone imine, leading to the production of benzhydrylamine. This method demonstrates the versatility of such compounds in complex chemical synthesis (Takashi Niwa, Yorimitsu, & Oshima, 2008).

Biochemical and Pharmacological Studies

  • Monoamine Neurotransmission : Phenethylamine derivatives, including those structurally similar to alpha-Benzyl-N-methylphenethylamine, have been examined for their effects on monoamine neurotransmission in the brain. These studies are important for understanding the biochemical interactions and pathways involved in neurological functions and disorders (Nagai, Nonaka, & Satoh Hisashi Kamimura, 2007).

  • Drug Metabolism Studies : Research involving N-benzylphenethylamines has also included the investigation of their metabolism using techniques like liquid chromatography-quadrupole-time-of-flight mass spectrometry. This is crucial for identifying biomarkers for drug consumption and understanding the pharmacokinetics of these substances (Lai et al., 2015).

  • Psychoactive Substance Pharmacology : Studies on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related, have been conducted to understand their mechanisms of action, particularly as agonists at serotonin receptors. This research contributes to our knowledge of the pharmacological effects of these substances and their potential implications (Eshleman et al., 2018).

Environmental and Toxicological Research

  • Genotoxicity Assessment : In the field of environmental toxicology, research has been conducted on compounds like benzene, toluene, and xylene, which are chemically related to alpha-Benzyl-N-methylphenethylamine. These studies focus on assessing their genotoxic effects, important for understanding the environmental and health impacts of exposure to these substances (Chen et al., 2008).

properties

IUPAC Name

N-methyl-1,3-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBJSPPGKHKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201897
Record name alpha-Benzyl-N-methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Benzyl-N-methylphenethylamine

CAS RN

53660-20-1
Record name alpha-Benzyl-N-methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Benzyl-N-methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JL Cadet, CR Clark, S Fahn - Pharmacology Biochemistry and Behavior, 1988 - Elsevier
… Further reductive amination of the reaction mixture yields both METH and alpha-benzyl-Nmethylphenethylamine (ABNMP) [2, 13, 15]. Knowledge of by-products of amphetamine …
Number of citations: 1 www.sciencedirect.com
AMA Verweij - Forensic Sci. Rev, 1989 - erowid.org
… The fact that the identity of the impurities are known will stimulate studies in other unexplored areas, for instance, the acute toxicity of alpha-benzyl-N-methylphenethylamine and alpha-…
Number of citations: 99 erowid.org
N Amini, A Etemadi-Aleagh, M Akhgari - J Clin Toxicol, 2015 - researchgate.net
Objective: Methamphetamine abuse remains a significant public health concern since its assent to peak popularity in Iran. Methamphetamine possesses one of the most domestic …
Number of citations: 14 www.researchgate.net
J DeRuiter, CR Clark, FT Noggle - Journal of chromatographic …, 1994 - academic.oup.com
The conversion of 1-phenyl-2-nitropropene to amphetamine is investigated under a variety of reaction conditions using gas chromatography-mass spectrometry (GC-MS). This versatile …
Number of citations: 19 academic.oup.com
EM Ostrea, R Prescilla, E Tan, E Hernandez… - International …, 2004 - researchgate.net
… method to corroborate methamphetamine abuse is to detect the presence of methamphetamine contaminants (alpha- benzyl-N-methylphenethylamine), which are commonly produced …
Number of citations: 0 www.researchgate.net
FT Noggle - journal of Chromatographic Science, 1994 - chemistry.mdma.ch
The conversion of 1-phenyl-2-nitropropene to amphetamine is investigated under a variety of reaction conditions using gas chromatography-mass spectrometry (GC-MS). This versatile …
Number of citations: 3 chemistry.mdma.ch
JF Buchanan, CR Brown - Medical toxicology and adverse drug …, 1988 - Springer
… Synthesis, identification and acute toxicity of alpha-benzylphenethylamine and alpha-benzyl-N-methylphenethylamine: contaminants in clandestine preparation of amphetamine and …
Number of citations: 178 link.springer.com
AI Al-Asmari - Forensic science international, 2021 - Elsevier
A more than 500% increase in the number of deaths involving methamphetamine occurred between 2016 and 2018 in Jeddah, Saudi Arabia. As such, this report employed a validated …
Number of citations: 7 www.sciencedirect.com
AM Babcock, J Wright, D Bjerkness, H Hartman… - Physiology & …, 2002 - Elsevier
Robust increases in locomotor activity are observed following administration of dizocilpine maleate (MK-801). The present study investigated the effects of prior apparatus experience …
Number of citations: 6 www.sciencedirect.com
GR Jones, PP Singer - Drug Testing in Alternate Biological Specimens, 2008 - Springer
… The detection of a metabolite of alpha–benzyl-N-methylphenethylamine synthesis in a mixed drug fatality involving methamphetamine. J Forensic Sci 1996; 41(3):524–526. 27. …
Number of citations: 1 link.springer.com

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